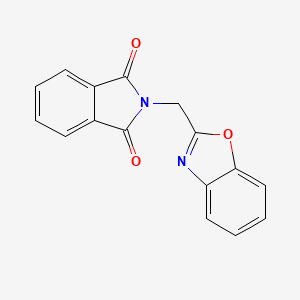

2-Benzooxazol-2-ylmethyl-isoindole-1,3-dione

Description

2-Benzooxazol-2-ylmethyl-isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core fused to a benzooxazole moiety. The compound is synthesized via N-alkylation reactions, as demonstrated in the preparation of structurally related derivatives (e.g., 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione), which achieved a 65% yield using isoindoline-1,3-dione and oxazolinic precursors in N,N-dimethylformamide . Its crystal structure (monoclinic system, space group P21/c) reveals hydrogen bonding and π-π interactions, contributing to thermal stability and molecular packing .

Properties

Molecular Formula |

C16H10N2O3 |

|---|---|

Molecular Weight |

278.26 g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-ylmethyl)isoindole-1,3-dione |

InChI |

InChI=1S/C16H10N2O3/c19-15-10-5-1-2-6-11(10)16(20)18(15)9-14-17-12-7-3-4-8-13(12)21-14/h1-8H,9H2 |

InChI Key |

BRBBKPMODQJQCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Industrial Production::

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylene group (-CH2-) bridging the benzooxazole and isoindole moieties is susceptible to nucleophilic substitution under specific conditions. For example:

Reaction with Thiols

In the presence of base (e.g., K2CO3), the compound undergoes thiolation when treated with aryl or alkyl thiols, yielding sulfanyl derivatives (Table 1).

Reaction with Amines

Primary amines (e.g., aniline) displace leaving groups (e.g., halides) at the methylene position, forming secondary amine-linked analogs .

Table 1: Substitution Reactions

Oxidation and Reduction

The isoindole-1,3-dione core and benzooxazole ring exhibit distinct redox behavior:

Oxidation

-

Benzooxazole Ring : Resistant to mild oxidants (e.g., H2O2) but undergoes ring-opening under strong oxidative conditions (e.g., KMnO4/H2SO4), yielding carboxylic acid derivatives.

-

Isoindole-1,3-dione : Stable to oxidation due to its aromaticity and electron-withdrawing carbonyl groups .

Reduction

-

LiAlH4 selectively reduces the isoindole-1,3-dione’s carbonyl groups to alcohols, generating 2-(benzooxazol-2-ylmethyl)isoindoline .

Cycloaddition Reactions

The isoindole-1,3-dione moiety participates in [4+2] cycloadditions with dienophiles under thermal conditions:

Example Reaction

Heating with maleic anhydride in toluene (110°C, 24 h) forms a fused tricyclic adduct via Diels-Alder reaction (Fig. 1) .

Figure 1: Cycloaddition Pathway

Hydrolysis and Ring-Opening

Acidic Hydrolysis

-

Treatment with concentrated HCl (reflux, 8 h) cleaves the benzooxazole ring, producing 2-aminophenol and isoindole-1,3-dione-carboxylic acid.

Basic Hydrolysis

Functionalization of the Benzooxazole Ring

Halogenation

-

Electrophilic bromination (Br2/FeBr3) occurs at the 5-position of the benzooxazole ring, yielding 5-bromo derivatives .

Nitration

-

Nitrating agents (HNO3/H2SO4) introduce nitro groups at the 4-position of the benzooxazole.

Key Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via an SN2 mechanism at the methylene carbon.

-

Cycloadditions : Driven by the electron-deficient nature of the isoindole-1,3-dione core, facilitating diene formation .

-

Reduction Selectivity : LiAlH4 preferentially targets carbonyl groups over the aromatic benzooxazole .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of benzoxazole compounds often exhibit significant antimicrobial and anticancer effects. The specific biological targets and mechanisms of action for 2-Benzooxazol-2-ylmethyl-isoindole-1,3-dione are still under investigation but suggest potential therapeutic roles in various diseases.

Antimicrobial Activity

Preliminary studies have shown that compounds similar to this compound can interact with multiple biological targets, leading to diverse pharmacological effects. For instance, benzoxazole derivatives are known for their strong antimicrobial properties, making them valuable in developing new antibiotics or antifungal agents .

Anticancer Activity

The compound's structural similarity to other known anticancer agents suggests it may also possess cytotoxic effects against cancer cell lines. Isoindole derivatives have been documented for their activity against various cancer types, including lung adenocarcinoma and glioma . In vitro studies on related compounds have demonstrated promising results in inhibiting cancer cell proliferation .

Case Study 1: Antimycobacterial Activity

A study investigated the antibacterial and antimycobacterial properties of various isoindole derivatives, including those structurally related to this compound. Results indicated significant activity against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Case Study 2: Antitumor Effects

Research on benzodioxole-based thiosemicarbazone derivatives revealed their potential as anticancer agents against A549 human lung adenocarcinoma cells. The study highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells . Such findings suggest that similar modifications could be applied to this compound for improved therapeutic efficacy.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Methylbenzoxazole | Benzoxazole derivative | Exhibits strong antimicrobial properties |

| Isoindole-1,3-dione | Isoindole derivative | Known for anticancer activity |

| Benzothiazole derivatives | Thiazole-based compounds | Demonstrated activity against various cancer cell lines |

| Phthalimide derivatives | Isoindole derivative | Used in drug design due to pharmacological diversity |

The uniqueness of this compound lies in its ability to combine features from both benzoxazole and isoindole structures, potentially leading to enhanced biological activities compared to other compounds.

Biological Activity

2-Benzooxazol-2-ylmethyl-isoindole-1,3-dione is a complex organic compound known for its diverse biological activities. Its unique structure, which combines a benzoxazole moiety with an isoindole-1,3-dione framework, positions it as a promising candidate in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃N₃O₃ with a molecular weight of 278.26 g/mol. The compound features:

- Benzoxazole moiety : Known for its antimicrobial and anticancer properties.

- Isoindole-1,3-dione framework : Associated with various biological activities including antitumor effects.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₃ |

| Molecular Weight | 278.26 g/mol |

| Functional Groups | Benzoxazole, Isoindole-1,3-dione |

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds often exhibit significant antimicrobial activity . Preliminary studies on this compound suggest it may possess similar properties, making it valuable for therapeutic applications against bacterial and fungal infections .

Anticancer Activity

The compound has shown promise in anticancer research , particularly in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated that derivatives of similar structures can effectively target cancer cells:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).

- IC50 Values : Notable compounds within the same structural class have shown IC50 values ranging from 0.85 μM to 6.75 μM against these cell lines .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with multiple biological targets and pathways:

- DNA Interaction : Some studies indicate that similar compounds bind within the minor groove of DNA, potentially disrupting replication and transcription processes .

- Oxidative Stress Response : Certain derivatives have demonstrated cytoprotective activity against oxidative stress, suggesting a role in cellular defense mechanisms .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Inhibits proliferation in cancer cells | |

| Cytoprotective | Protects cells from oxidative stress |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound:

- Antitumor Activity : A study demonstrated that certain derivatives exhibited significant antitumor activity in both 2D and 3D cell culture assays. The findings indicated a higher efficacy in 2D assays compared to 3D models .

- Cytotoxicity Testing : Compounds structurally similar to this compound were evaluated for cytotoxicity across various human cancer cell lines. Results showed promising activity with lower toxicity levels in healthy cells .

- Fungal Inhibition : Research on related benzoxazole derivatives revealed varying degrees of fungistatic activity against common fungal strains, indicating potential applications in treating fungal infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Spectroscopic Features

Table 1: Comparative Spectral Data

Analysis :

- The IR spectra of all compounds show characteristic isoindole-dione carbonyl stretches (~1700–1780 cm⁻¹), confirming core structural integrity.

- $ ^1H $-NMR data reveal distinct aromatic and alkyl proton environments, reflecting substituent differences. For example, the target compound’s hydrazone-linked CH₃ groups (δ 2.30–2.63) differ from Analog 2’s imidazole-linked CH₃ (δ 2.62).

- Higher melting points in the target compound (265–267°C) vs. analogs (185–217°C) suggest enhanced stability due to hydrogen bonding and π-π interactions .

Crystallographic and Intermolecular Interactions

- Target Compound: Crystallizes in the monoclinic system (a = 14.3728 Å, b = 9.6829 Å) with hydrogen bonds and π-π stacking, stabilizing the lattice .

- Analog 5 : 2-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)isoindoline-1,3-dione () has a similar molecular weight (291.31 g/mol) but lacks reported crystal data, limiting direct structural comparison .

Analysis : The target’s crystallographic data provide insights into solid-state behavior, which is critical for pharmaceutical formulation.

Q & A

Q. What methodologies address discrepancies between theoretical predictions and experimental data in structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.